N,N'-Disalicylidene-1,2-diaminopropane

Description

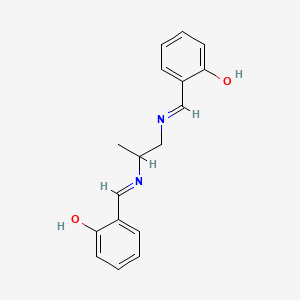

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURPJGZXBHYNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041200 | |

| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94-91-7 | |

| Record name | N,N′-Disalicylidene-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disalicylalpropylenediimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keromet MD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Keromet MD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-propylenedinitrilodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S023Y0W20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of N,N'-Disalicylidene-1,2-diaminopropane (Salpn)

An In-Depth Technical Guide for the Synthesis of N,N'-Disalicylidene-1,2-diaminopropane (Salpn)

N,N'-Disalicylidene-1,2-diaminopropane, commonly referred to in scientific literature by the acronym 'salpn', is a tetradentate Schiff base ligand of considerable interest in coordination chemistry. Structurally, it is characterized by two salicylaldehyde units linked by a chiral 1,2-diaminopropane backbone.[1][2] This configuration creates a N₂O₂ donor set that can effectively chelate a wide variety of metal ions, forming stable, well-defined metal complexes.[1][3]

The utility of salpn and its metal complexes spans diverse fields. In industrial applications, it is a well-established metal deactivator additive in fuels and lubricating oils, where it sequesters trace metal ions that would otherwise catalyze oxidative degradation, thus enhancing fuel stability.[2][4][5] For researchers, the chiral diamine bridge makes salpn a valuable ligand in the development of catalysts for asymmetric synthesis, enabling the selective production of specific enantiomers.[1] Furthermore, its derivatives are explored for their potential in materials science and biomedical applications, including their roles as sensors and anti-cancer agents.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of N,N'-Disalicylidene-1,2-diaminopropane, grounded in established chemical principles and designed for practical application in the research laboratory.

Part 1: The Underlying Chemistry: Schiff Base Condensation

The synthesis of salpn is a classic example of a Schiff base formation, which is a condensation reaction between a primary amine and an aldehyde or ketone. In this specific case, two equivalents of salicylaldehyde (an aromatic aldehyde) react with one equivalent of 1,2-diaminopropane.[2][3]

The reaction mechanism proceeds in two stages for each amine group:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 1,2-diaminopropane acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This forms an unstable carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond (C=N), known as an imine. This step is often acid-catalyzed and is the driving force for the reaction.

Since 1,2-diaminopropane has two primary amine groups, this process occurs at both ends of the molecule, yielding the final N,N'-disubstituted product. The reaction is reversible, and the removal of water can shift the equilibrium toward the product side.[6]

Caption: Reaction mechanism for Salpn synthesis.

Part 2: Experimental Protocol

This protocol details a reliable method for synthesizing salpn on a laboratory scale. The causality behind each procedural choice is explained to ensure reproducibility and understanding.

Materials and Reagents

It is imperative to use reagents of appropriate purity to minimize side reactions and simplify purification.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Key Properties |

| Salicylaldehyde | 122.12 | 2.44 g (2.22 mL) | 20.0 | Purity: ≥98%, liquid |

| 1,2-Diaminopropane | 74.13 | 0.74 g (0.85 mL) | 10.0 | Purity: ≥99%, liquid[4] |

| Ethanol (95%) | 46.07 | 50 mL | - | Solvent |

| Round-bottom flask | - | 100 mL | - | Reaction vessel |

| Reflux condenser | - | - | - | Prevents solvent loss |

| Magnetic stirrer & stir bar | - | - | - | Ensures homogenous mixing |

| Heating mantle | - | - | - | Controlled heat source |

| Büchner funnel & filter paper | - | - | - | For product isolation |

Step-by-Step Synthesis Procedure

The following workflow is a robust path from reactants to the crude product.

Sources

Introduction: The Significance of Salpn as a Privileged Ligand

An In-depth Technical Guide to the Formation Mechanism of N,N'-Disalicylidene-1,2-diaminopropane (Salpn)

N,N'-Disalicylidene-1,2-diaminopropane, commonly abbreviated as Salpn or H₂salpn, is a Schiff base compound that holds a prominent position in the field of coordination chemistry.[1][2] Synthesized from the condensation of two equivalents of salicylaldehyde with one equivalent of 1,2-diaminopropane, this molecule is classified as a tetradentate ligand, capable of binding to a metal center through two nitrogen and two oxygen atoms.[3] Its utility stems from its ability to form stable chelate complexes with a wide array of metal ions, which has led to its extensive use as a metal deactivator additive in fuels and motor oils to prevent metal-catalyzed oxidation.[1][4][5] Furthermore, Salpn and its metal complexes are pivotal in catalysis, materials science, and biomedical research, serving as catalysts in asymmetric synthesis and as building blocks for advanced materials.[2][6][7] This guide provides a detailed examination of the core formation mechanism, reaction dynamics, and experimental protocols essential for its synthesis and characterization.

Part 1: The Core Reaction Mechanism - A Stepwise Condensation

The formation of N,N'-Disalicylidene-1,2-diaminopropane is a classic example of a Schiff base condensation reaction. This process involves the reaction of primary amines with carbonyl compounds to form an imine, also known as an azomethine group (-C=N-).[8][9][10] The overall reaction is a dehydration, where two molecules of water are eliminated.[1]

Overall Reaction: 2C₆H₄(OH)CHO + CH₃CH(NH₂)CH₂NH₂ → [C₆H₄(OH)CH]₂CH₃CHNCH₂N + 2H₂O[1]

The mechanism proceeds in two stages, with each of the primary amine groups of 1,2-diaminopropane reacting sequentially with a molecule of salicylaldehyde.

Stage 1: Formation of the Mono-imine Intermediate

-

Nucleophilic Attack: The process begins with the lone pair of electrons on the nitrogen atom of a primary amine group of 1,2-diaminopropane acting as a nucleophile. This nitrogen attacks the electrophilic carbonyl carbon of salicylaldehyde.[8][11]

-

Hemiaminal (Carbinolamine) Formation: This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[8][11] A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral, but unstable, intermediate.

-

Dehydration: The hydroxyl group of the hemiaminal is subsequently protonated. This step is often facilitated by a slightly acidic medium, which converts the hydroxyl group into a better leaving group (H₂O).[11]

-

Iminium Ion Formation and Deprotonation: The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule. This results in a protonated imine (an iminium ion), which is then deprotonated to yield the neutral mono-imine intermediate and regenerate the acid catalyst.

Stage 2: Formation of the Final Di-imine Product (Salpn)

The second primary amine group on the mono-imine intermediate undergoes the exact same sequence of reactions (Steps 1-4) with a second molecule of salicylaldehyde. This second condensation reaction results in the formation of the final, symmetric N,N'-Disalicylidene-1,2-diaminopropane product.

The entire mechanistic pathway is illustrated below.

Part 2: Thermodynamic and Kinetic Considerations

Thermodynamics The formation of Salpn is a reversible equilibrium process.[11] The forward reaction is typically driven by the removal of water, the by-product of the condensation.[10] According to Le Châtelier's principle, removing a product shifts the equilibrium to favor the formation of more products. In laboratory and industrial settings, this is often achieved by azeotropic distillation. The overall Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous process under standard conditions, driven by the formation of the stable conjugated imine system.[12][13]

Kinetics The rate of Schiff base formation is highly pH-dependent. The reaction generally proceeds fastest under weakly acidic conditions (pH 4-6).[8]

-

In highly acidic solutions: The amine nucleophile is protonated to form an ammonium salt (R-NH₃⁺), which lacks the necessary lone pair of electrons and is no longer nucleophilic. This significantly slows down or halts the initial attack on the carbonyl carbon.

-

In neutral or basic solutions: The initial nucleophilic attack occurs, but the dehydration of the hemiaminal intermediate (which requires protonation of the hydroxyl group) becomes the slow, rate-determining step.

Temperature also plays a crucial role. Heating the reaction mixture, typically to the boiling point of the solvent (reflux), increases the reaction rate by providing the necessary activation energy for the dehydration step.

Part 3: Experimental Synthesis and Characterization

A reliable and reproducible protocol is critical for obtaining high-purity Salpn. The following sections outline a standard laboratory procedure and the analytical techniques used for product validation.

Experimental Protocol: Synthesis of Salpn

This protocol describes a common method for synthesizing N,N'-Disalicylidene-1,2-diaminopropane via reflux condensation.[3]

Materials and Equipment:

-

1,2-Diaminopropane (1 equivalent)

-

Salicylaldehyde (2 equivalents)

-

Methanol or Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,2-diaminopropane (1 equivalent) in methanol or ethanol.

-

Addition of Salicylaldehyde: While stirring, slowly add salicylaldehyde (2 equivalents) to the solution. The addition is often exothermic, and the solution typically turns yellow, indicating the formation of the Schiff base.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 1-2 hours.

-

Crystallization: After the reflux period, remove the heat source and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization of the product.

-

Isolation: Collect the resulting yellow crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent (methanol or ethanol) to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The final product is typically a light yellow powder or crystalline solid.[2]

Spectroscopic Characterization Data

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Key Observation | Interpretation |

| FT-IR | Disappearance of C=O stretch (~1665 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1630 cm⁻¹). Appearance of a broad O-H stretch (~3000-3500 cm⁻¹) from the phenolic groups.[3] | Confirms the condensation of the aldehyde and amine to form the imine bond. |

| ¹H NMR | Singlet at ~8.3 ppm (azomethine proton, -CH=N-). Multiplets in the aromatic region ~6.7-7.3 ppm. Signals corresponding to the propylene bridge (-CH₂-CH(CH₃)-) around ~1.4-3.8 ppm. Broad singlet for phenolic -OH protons. | Elucidates the specific proton environments in the final structure, confirming the formation of the imine link and the integrity of the salicylidene and diaminopropane moieties. |

| ¹³C NMR | Signal around ~165 ppm corresponding to the imine carbon (-C=N-). Aromatic carbon signals between ~116-161 ppm. Aliphatic carbon signals for the propylene bridge. | Confirms the carbon skeleton of the molecule, with the downfield imine carbon signal being particularly diagnostic. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of Salpn (C₁₇H₁₈N₂O₂ = 282.34 g/mol ).[14] | Confirms the overall molecular formula and mass of the synthesized compound. |

Conclusion

The formation of N,N'-Disalicylidene-1,2-diaminopropane is a robust and well-understood Schiff base condensation. The mechanism hinges on the nucleophilic nature of the primary amine and the electrophilic carbonyl carbon, followed by a critical dehydration step that is sensitive to both pH and temperature. By carefully controlling these reaction parameters and employing standard purification techniques, Salpn can be synthesized in high yield and purity. Its versatile chelating ability ensures its continued importance in industrial applications and advanced chemical research, making a thorough understanding of its formation mechanism essential for researchers and scientists in the field.

References

-

Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

-

Schiff's bases mechanism: Significance and symbolism. (2024). Limir. Retrieved from [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022, July 25). YouTube. Retrieved from [Link]

-

Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Schiff Bases. (2020, July 9). BYJU'S. Retrieved from [Link]

- Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane. (n.d.). Google Patents.

-

Synthesis of Schiff base by condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Salpn ligand. (n.d.). Wikipedia. Retrieved from [Link]

-

Exploring the Versatility of N,N'-Bis(salicylidene)-1,2-propanediamine in Research. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). MDPI. Retrieved from [Link]

-

1,2-Diaminopropane. (n.d.). Wikipedia. Retrieved from [Link]

-

Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Schiff Base Complexes for Catalytic Application. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopic characterization of N,N'-bis(salicylidene)pentane-1,3-diamine nickel(II) complex. (n.d.). Semantic Scholar. Retrieved from [Link]

-

N,N'-Bis(salicylidene)-1,3-propanediamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

HiTEC® 4705E. (n.d.). Afton Chemical. Retrieved from [Link]

-

Quantitation method of N , N ′-disalicylidene-1,2-propanediamine by comprehensive two-dimensional gas chromatography coupled to a nitrogen chemiluminescence detector. (2013). ResearchGate. Retrieved from [Link]

-

N,N'-Disalicylidene-1,2-propanediamine. (n.d.). PubChem. Retrieved from [Link]

-

Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. (2024, July 21). MDPI. Retrieved from [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. (2011). Drug Discovery Today. Retrieved from [Link]

-

Molecular dynamics simulations of co-crystallization: Thermodynamics vs. kinetics. (n.d.). American Physical Society. Retrieved from [Link]

-

On the thermodynamics of cocrystal formation. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. Salpn ligand - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 4. aftonchemical.com [aftonchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. youtube.com [youtube.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. chemscene.com [chemscene.com]

chemical properties of N,N'-Disalicylidene-1,2-diaminopropane

An In-depth Technical Guide to the Chemical Properties of N,N'-Disalicylidene-1,2-diaminopropane (Salpn)

Authored by: Gemini, Senior Application Scientist

Abstract

N,N'-Disalicylidene-1,2-diaminopropane, commonly referred to in the literature as Salpn or H₂salpn, is a Schiff base ligand of significant interest in coordination chemistry, industrial applications, and biomedical research. Formed from the condensation of two equivalents of salicylaldehyde with one equivalent of 1,2-diaminopropane, this tetradentate N₂O₂ ligand is structurally analogous to the well-studied Salen ligand, with the addition of a methyl group on the diamine bridge. This structural feature imparts chirality and influences its solubility and the stereochemistry of its metal complexes. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and coordination chemistry of Salpn. Furthermore, it delves into its primary applications as a metal deactivator in fuels, a ligand in catalysis, and a platform for the development of therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

N,N'-Disalicylidene-1,2-diaminopropane is a yellow, crystalline solid or oily substance under standard conditions.[1][2] The molecule consists of two salicylidene units linked by a 1,2-diaminopropane backbone, featuring two phenolic hydroxyl groups, two imine nitrogen atoms, and a chiral center at the propylene bridge.[3] This structure allows it to act as a dianionic tetradentate ligand (salpn²⁻) upon deprotonation of the hydroxyl groups, forming stable chelate complexes with a wide array of metal ions.[3]

Table 1: Physicochemical Properties of N,N'-Disalicylidene-1,2-diaminopropane

| Property | Value | Source(s) |

| CAS Number | 94-91-7 | [2][3] |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [2] |

| Molecular Weight | 282.34 g/mol | [2][4] |

| Appearance | Light orange to yellow powder/crystal or oily liquid | [1][2][4] |

| Melting Point | 45 - 51 °C | [2] |

| Density | ~1.28 g/mL | [2] |

| Boiling Point | 499.3 °C (at 760 mmHg, estimated) | [4] |

| Synonyms | H₂salpn, N,N'-Bis(2-hydroxybenzylidene)-1,2-propanediamine, Salpn | [2][5] |

Synthesis and Purification

The synthesis of Salpn is a classic example of Schiff base condensation, a reliable and high-yielding reaction. The causality behind this experimental choice lies in the nucleophilic attack of the primary amine groups of 1,2-diaminopropane on the electrophilic carbonyl carbons of salicylaldehyde, followed by dehydration to form the stable imine (C=N) linkages.[3]

Experimental Protocol: Synthesis of Salpn

Objective: To synthesize N,N'-Disalicylidene-1,2-diaminopropane via Schiff base condensation.

Materials:

-

Salicylaldehyde (2 equivalents)

-

1,2-Diaminopropane (1 equivalent)[6]

-

Absolute Ethanol (as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for reflux)

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (20 mmol, 2.44 g) in 30 mL of absolute ethanol with stirring.[7] In a separate beaker, prepare a solution of 1,2-diaminopropane (10 mmol, 0.74 g) in 20 mL of absolute ethanol.[7]

-

Scientific Rationale: Ethanol is an ideal solvent as it readily dissolves both reactants and the resulting product at elevated temperatures, while allowing for precipitation of the pure product upon cooling. Using a 2:1 molar ratio of aldehyde to diamine ensures the complete formation of the bis-substituted product.[7]

-

-

Condensation Reaction: Add the 1,2-diaminopropane solution dropwise to the stirring salicylaldehyde solution at room temperature.[7] A yellow precipitate should form almost immediately.[7]

-

Reaction Completion: Continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion. For less reactive substrates or to maximize yield, the mixture can be gently refluxed for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the yellow crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (~40 °C). A yield of over 98% can be achieved with this method.[8]

Caption: Workflow for the synthesis of Salpn.

Spectroscopic Characterization

A self-validating system for confirming the identity and purity of synthesized Salpn involves a combination of spectroscopic techniques. Each method provides complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the Salpn molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint. Key signals that confirm the structure include:

-

Phenolic -OH: A broad singlet far downfield, typically >13 ppm, due to strong intramolecular hydrogen bonding with the imine nitrogen. Its broadness and chemical shift are characteristic.

-

Imine -CH=N: A sharp singlet between 8.0-8.5 ppm. The presence of this signal is definitive proof of Schiff base formation.

-

Aromatic Protons: A series of multiplets between 6.8-7.5 ppm, corresponding to the eight protons on the two salicylidene rings.

-

Aliphatic Protons (-CH(CH₃)CH₂-): A complex set of multiplets in the upfield region (approx. 1.3-4.0 ppm). This includes a doublet for the methyl (-CH₃) group, and multiplets for the methine (-CH-) and methylene (-CH₂-) protons of the diamine bridge.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Expected chemical shifts are:

-

Aromatic C-O: ~160-162 ppm.

-

Imine C=N: ~165-167 ppm. This downfield shift is characteristic of the imine carbon.

-

Aromatic Carbons: Multiple signals between ~116-133 ppm.

-

Aliphatic Carbons: Signals for the methine, methylene, and methyl carbons of the propylene bridge will appear in the upfield region, typically between ~18-70 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Salpn is distinguished from its precursors by the appearance of a strong imine band and the shift of the hydroxyl band.

Table 2: Predicted Key IR Vibrational Frequencies for Salpn

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3200-2800 (broad) | O-H stretch (H-bonded) | Indicates the presence of the phenolic hydroxyl group, broadened due to strong intramolecular hydrogen bonding. |

| ~3050 | Aromatic C-H stretch | Confirms the presence of the salicylidene rings. |

| ~2970, 2860 | Aliphatic C-H stretch | Corresponds to the C-H bonds of the propylene bridge. |

| ~1630 | C=N stretch (Imine) | This is a key diagnostic peak confirming the formation of the Schiff base. |

| ~1600, 1480 | C=C stretch (Aromatic) | Characteristic vibrations of the benzene rings. |

| ~1280 | C-O stretch (Phenolic) | Confirms the phenolic moiety. |

UV-Visible (UV-Vis) Spectroscopy

Salpn possesses distinct chromophores that give rise to strong absorptions in the UV-Vis region. Based on studies of the closely related Salen ligand, two primary absorption bands are expected.[9][10]

-

Band 1 (~260 nm): This high-energy band is attributed to π→π* electronic transitions within the aromatic rings of the salicylidene moieties.[9]

-

Band 2 (~320 nm): This lower-energy band is associated with π→π* transitions involving the entire conjugated system, including the imine C=N bond, and may also have contributions from n→π* transitions from the nitrogen lone pairs.[9]

The position of these bands can exhibit solvatochromism, shifting in response to solvent polarity, which can provide insights into solute-solvent interactions.[11][12]

Coordination Chemistry and Metal Complexation

The true utility of Salpn lies in its function as a versatile chelating ligand. The deprotonated salpn²⁻ anion coordinates to metal ions through its two phenolate oxygen atoms and two imine nitrogen atoms, forming a stable, tetradentate complex.[3]

Caption: Chelation of a metal ion (M²⁺) by the Salpn ligand.

Salpn forms stable complexes with a wide range of transition metals, including copper, iron, nickel, cobalt, and manganese.[2][7][13] The geometry of the resulting complex is dictated by the electronic configuration and size of the metal ion. For instance, copper(II) readily forms a highly stable, square planar complex with Salpn, a property that is central to its function as a metal deactivator.[3][11][14] Other metals can induce different geometries, such as tetrahedral or octahedral (with the addition of axial ligands).[14]

Key Applications in Research and Industry

The unique chemical properties of Salpn and its metal complexes have led to its use in diverse fields.

Industrial Metal Deactivator

The primary industrial application of Salpn is as a metal deactivator additive (MDA) in petroleum products like motor oils, gasoline, and jet fuel.[3][6][15]

-

Mechanism of Action: Trace amounts of metal ions, particularly copper, can catalyze the oxidative degradation of fuels, leading to the formation of gums and sludge.[3] Salpn effectively passivates these metal ions by forming stable, catalytically inactive chelate complexes.[3][8] This sequestration prevents the metal from participating in redox cycles that initiate fuel breakdown, thereby enhancing the fuel's storage and thermal stability.[15] Salpn is often preferred over the parent Salen ligand due to its higher solubility in non-polar hydrocarbon fuels.[3]

Homogeneous Catalysis

Salpn-metal complexes are valuable catalysts in organic synthesis. The ligand's structure can be modified to tune the steric and electronic properties of the metal's active site, enhancing reaction efficiency and selectivity.[1]

-

Asymmetric Synthesis: Because Salpn is a chiral ligand (due to the 1,2-diaminopropane backbone), its complexes with metals like manganese, chromium, and cobalt are explored as catalysts for asymmetric reactions, such as epoxidations and cyclopropanations. The chiral environment around the metal center can favor the formation of one enantiomer of the product over the other.

Biomedical and Pharmaceutical Research

The ability of Salpn to chelate biologically relevant metal ions has spurred research into its therapeutic potential.[1]

-

Anticancer Agents: Metal complexes, particularly those of iron, have shown promise as anticancer agents.[13] Studies on related Salen-type complexes suggest that they can induce cell death (apoptosis) in cancer cell lines by generating reactive oxygen species (ROS) and interacting with DNA.[13] The ligand itself can be modified to improve tumor targeting and reduce systemic toxicity.

-

Antimicrobial and Antiviral Activity: Various Salpn-metal complexes have been screened for antibacterial and antiviral properties, showing that chelation can enhance the biological activity of both the ligand and the metal ion. The lipophilicity of the complexes allows them to penetrate microbial cell membranes more effectively.[12]

Conclusion

N,N'-Disalicylidene-1,2-diaminopropane is a foundational Schiff base ligand whose importance spans from large-scale industrial applications to cutting-edge biomedical research. Its straightforward synthesis, robust chelating ability, and the versatile properties of its metal complexes make it an invaluable tool for scientists and engineers. Understanding its core chemical properties—from its spectroscopic fingerprint to its coordination behavior—is essential for harnessing its full potential in developing new catalysts, more stable materials, and innovative therapeutic strategies.

References

-

1,2-Diaminopropane - Wikipedia. [Link]

- CN114105812B - Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane - Google P

-

Exploring the Versatility of N,N'-Bis(salicylidene)-1,2-propanediamine in Research. [Link]

-

Salpn ligand - Wikipedia. [Link]

-

¹H-NMR spectrum of bis (salicylidene)-1,2-diaminopropane - ResearchGate. [Link]

-

N,N'-Bis(salicylidene)-1,3-propanediamine - NIST WebBook. [Link]

-

[N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed. [Link]

-

¹³C-NMR spectrum of bis (salicylidene)-1,2-diaminopropane - ResearchGate. [Link]

-

(PDF) UV-VIS Absorption Spectral Studies of N, N ′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents - ResearchGate. [Link]

-

Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions - SciSpace. [Link]

-

N,N'-Disalicylidene-1,2-propanediamine | C17H18N2O2 | CID 7210 - PubChem. [Link]

-

HiTEC® 4705E - Afton Chemical. [Link]

-

UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents | Iraqi Journal of Science. [Link]

-

Spectroscopic characterization of N,N'-bis(salicylidene)pentane-1,3-diamine nickel(II) complex. [Link]

-

Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]

-

Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed. [Link]

-

Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan - Oriental Journal of Chemistry. [Link]

-

N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE. [Link]

-

N,N'-Bis(salicylidene)-1,3-propanediamine - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

n,n'-disalicylidene-1, 2propanediamine - PubChem. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. PubChemLite - N,n'-disalicylidene-1,2-propanediamine (C17H18N2O2) [pubchemlite.lcsb.uni.lu]

- 4. N,N'-Bis(salicylidene)-1,2-propanediamine | 94-91-7 | TCI AMERICA [tcichemicals.com]

- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. 1,2-Diaminopropane(78-90-0) 13C NMR spectrum [chemicalbook.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 12. CN114105812B - Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane - Google Patents [patents.google.com]

- 13. N,N'-BIS(SALICYLIDENE)-1,2-PROPANEDIAMINE(94-91-7) 13C NMR spectrum [chemicalbook.com]

- 14. 94-91-7 CAS MSDS (N,N'-BIS(SALICYLIDENE)-1,2-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. SID 129184537 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of the Salpn Ligand

For researchers, scientists, and professionals in drug development, a thorough understanding of ligand characteristics is paramount. The Salpn ligand, formally known as N,N'-bis(salicylidene)-1,2-propanediamine, is a versatile Schiff base ligand renowned for its ability to form stable complexes with various metal ions.[1] This guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and purity of the Salpn ligand and its metal complexes, offering field-proven insights into experimental design and data interpretation.

Introduction to Salpn and its Significance

Salpn, and its close analogues, are tetradentate ligands that play a crucial role in coordination chemistry and catalysis.[2][3] Their utility spans from serving as metal deactivators in fuel additives to forming the basis of catalysts in various organic transformations.[1] The synthesis of Salpn is typically achieved through a condensation reaction between salicylaldehyde and 1,2-diaminopropane or its isomer 1,3-diaminopropane.[1][4] The resulting Schiff base, often denoted as H₂Salpn, possesses two acidic phenolic protons, which upon deprotonation, yield the dianionic ligand (Salpn²⁻) that coordinates to metal centers.[1]

The coordination of Salpn to a metal ion dramatically alters its electronic and steric properties, making spectroscopic characterization essential for confirming both the successful synthesis of the free ligand and the subsequent formation of the desired metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and Salpn is no exception. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the ligand's framework.

2.1. ¹H NMR Spectroscopy

A typical ¹H NMR spectrum of free Salpn (H₂Salpn) will exhibit characteristic signals corresponding to the aromatic protons of the salicylidene rings, the imine protons, the protons of the propane bridge, and the phenolic hydroxyl protons.

-

Aromatic Protons: These typically appear as a series of multiplets in the range of 6.8-7.4 ppm.

-

Imine Proton (-CH=N-): A sharp singlet is expected around 8.3-8.6 ppm.[2] The chemical shift of this proton is highly sensitive to the electronic environment and will shift upon coordination to a metal ion.

-

Propane Bridge Protons: The protons on the 1,2-propanediamine backbone will appear as a set of multiplets, with their exact chemical shifts and coupling patterns dependent on their stereochemical relationship.

-

Phenolic Proton (-OH): A broad singlet is often observed at a downfield chemical shift, typically above 13 ppm, due to intramolecular hydrogen bonding with the imine nitrogen.[5] The disappearance of this peak upon complexation is a key indicator of successful coordination.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. Key resonances to identify include:

-

Imine Carbon (-CH=N-): This carbon typically resonates in the range of 160-167 ppm.

-

Aromatic Carbons: A series of signals between 115 and 161 ppm correspond to the carbons of the salicylidene rings.

-

Propane Bridge Carbons: The aliphatic carbons of the diaminopropane backbone will appear at higher field (lower ppm values).

Upon coordination to a diamagnetic metal ion, shifts in the ¹H and ¹³C NMR signals are expected, providing evidence of complex formation. For instance, in a Ni(II)Salpn complex, the imine proton signal can shift downfield.[2]

Experimental Protocol: NMR Analysis of Salpn

-

Sample Preparation: Dissolve approximately 5-10 mg of the Salpn ligand in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable technique for identifying the key functional groups present in the Salpn ligand and for monitoring their changes upon metal coordination.

Key Vibrational Bands for H₂Salpn:

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance |

| Phenolic -OH | O-H stretch | ~3500-3000 (broad) | Indicates the presence of the acidic proton. Disappearance upon complexation confirms deprotonation and coordination.[4] |

| Imine C=N | C=N stretch | ~1630-1600 | Characteristic of the Schiff base linkage. A shift to lower frequency upon coordination is indicative of the nitrogen atom's involvement in bonding to the metal.[4][6] |

| Aromatic C=C | C=C stretch | ~1600-1450 | Confirms the presence of the salicylidene rings.[4] |

| Phenolic C-O | C-O stretch | ~1300-1250 | A shift in this band upon complexation suggests coordination of the phenolic oxygen to the metal center.[2] |

Upon formation of a metal-Salpn complex, new bands may appear at lower frequencies (typically below 600 cm⁻¹) corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.[2][7]

Experimental Protocol: FTIR Analysis of Salpn

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid Salpn sample with dry potassium bromide. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

Caption: Workflow for FTIR analysis of a solid Salpn sample.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the Salpn ligand and its metal complexes. The spectrum of the free ligand is typically characterized by intense absorption bands in the UV region.

Typical Absorptions for H₂Salpn:

-

π → π* transitions: These are associated with the aromatic rings and the C=N double bond, and they usually appear as strong absorptions below 350 nm.[4]

-

n → π* transitions: These transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may appear at longer wavelengths, sometimes extending into the visible region.

Upon coordination to a metal ion, significant changes in the UV-Vis spectrum are observed:

-

Ligand-to-Metal Charge Transfer (LMCT) Bands: New, often intense, absorption bands may appear, which are characteristic of the specific metal-ligand combination.

-

d-d Transitions: For transition metal complexes, weaker absorption bands may be observed in the visible region due to electronic transitions within the metal d-orbitals. The position and intensity of these bands provide information about the geometry and electronic structure of the metal center.[3][8]

For example, the UV-Vis spectrum of a Ni(II)Salpn complex can exhibit characteristic absorption peaks around 241 nm and 401 nm.[2][9]

Experimental Protocol: UV-Vis Analysis of Salpn

-

Sample Preparation: Prepare a dilute solution of the Salpn ligand or its metal complex in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using a cuvette containing the pure solvent as a reference.

Caption: Electronic transitions observed in Salpn and its metal complexes.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized Salpn ligand and its metal complexes. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing these types of compounds. The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ for the free ligand) or the complex, confirming its successful synthesis and providing information about its stoichiometry.

Conclusion: A Multi-faceted Approach

A comprehensive spectroscopic characterization of the Salpn ligand and its metal complexes requires a multi-faceted approach. Each technique provides a unique piece of the structural puzzle. By combining the insights from NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently verify the identity, purity, and coordination environment of these important chemical entities, paving the way for their successful application in research and development.

References

-

Spectroscopic characterization of N,N'-bis(salicylidene)pentane-1,3-diamine nickel(II) complex. Korea Science. Available at: [Link]

-

Synthesis and Characterization of MnIII(Salpn)(AcAc) with ligation. Odinity. Available at: [Link]

-

Spectroscopic characterization of N,N'-bis(salicylidene)pentane-1,3-diamine nickel(II) complex. Journal of the Korean Magnetic Resonance Society. Available at: [Link]

-

Salpn ligand. Wikipedia. Available at: [Link]

-

Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments. PMC - NIH. Available at: [Link]

-

Spectroscopic characterization of N,N'-bis(salicylidene)pentane-1,3-diamine nickel(II) complex. DBpia. Available at: [Link]

-

UV-Vis spectra of Schiff base ligand and its metal (II) complexes. ResearchGate. Available at: [Link]

-

UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. ResearchGate. Available at: [Link]

-

uV-vis absorption spectra of schiff base ligand and its Zn(ii) complex in dmso. ResearchGate. Available at: [Link]

-

UV-Vis spectra of Schiff base ligand and metal complexes (a) high... ResearchGate. Available at: [Link]

-

Electronic absorption spectra of H 2 salpn in solution in the UV region. 1. ResearchGate. Available at: [Link]

-

UV-vis-NIR spectra of the group 10 metal Salpn complexes (neutral,... ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Salalen Lanthanide Complexes and Their Application in the Polymerization of rac-Lactide. ACS Publications. Available at: [Link]

-

Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. PMC - PubMed Central. Available at: [Link]

-

UV-Vis spectra of [(salpn)Fe(m 2-salpn)Fe(salpn)]Á0.5MeOH 1 (red) and... ResearchGate. Available at: [Link]

-

FT-IR of (a) H2salpn and (b) Sn(salpn). ResearchGate. Available at: [Link]

-

Atomic and Electronic Structure of Metal–Salen Complexes [M(Salen)], Their Polymers and Composites Based on Them with Carbon Nanostructures: Review of X-ray Spectroscopy Studies. MDPI. Available at: [Link]

-

Cu(II), Ni(II), and Zn(II) Complexes of Salan-Type Ligand Containing Ester Groups: Synthesis, Characterization, Electrochemical Properties, and In Vitro Biological Activities. PMC - NIH. Available at: [Link]

-

Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N. SciELO South Africa. Available at: [Link]

-

Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity. AWS. Available at: [Link]

Sources

- 1. Salpn ligand - Wikipedia [en.wikipedia.org]

- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 3. Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. odinity.com [odinity.com]

- 5. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. Cu(II), Ni(II), and Zn(II) Complexes of Salan-Type Ligand Containing Ester Groups: Synthesis, Characterization, Electrochemical Properties, and In Vitro Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N'-ethylen-bis (salicylaldimine) and Ni(N,N'-propylen-bis(salicylaldimine)) [scielo.org.za]

- 9. Spectroscopic characterization of N,N'-bis(salicylidene)pentane-1,3-diamine nickel(II) complex - Journal of the Korean Magnetic Resonance Society : 논문 | DBpia [dbpia.co.kr]

An In-depth Technical Guide to the Molecular Structure of N,N'-Disalicylidene-1,2-diaminopropane (salpn)

Introduction: Unveiling a Ligand of Versatility and Precision

N,N'-Disalicylidene-1,2-diaminopropane, commonly abbreviated as H₂salpn, stands as a cornerstone Schiff base ligand within the expansive family of salen-type compounds.[1] These ligands are renowned for their ability to form stable complexes with a vast array of metal ions, a characteristic that has cemented their importance across diverse scientific disciplines.[2][3] The H₂salpn ligand is synthesized through the condensation of 1,2-diaminopropane and salicylaldehyde.[1] Its fundamental appeal lies in its tetradentate, dianionic N₂O₂ donor set, which provides a robust coordination environment for metals.[4] This structural framework is not merely a scaffold; it is an electronically and sterically tunable platform that dictates the properties and reactivity of its corresponding metal complexes.

The significance of the salpn ligand extends from industrial applications, where it serves as a highly effective metal deactivator in fuels and lubricants, to the forefront of modern synthetic chemistry, where its chiral variants are indispensable in asymmetric catalysis.[1][5][6] This guide provides an in-depth exploration of the molecular architecture of N,N'-Disalicylidene-1,2-diaminopropane, dissecting its stereochemical nuances, synthesis, and characterization. We will illuminate the causal link between its structure and its function, offering researchers and drug development professionals a comprehensive understanding of this pivotal molecule.

Part 1: The Core Molecular Architecture

The molecular structure of H₂salpn is characterized by two salicylidene units linked by a 1,2-diaminopropane bridge.[6] This arrangement gives rise to several key structural features that are fundamental to its chemical behavior.

1.1. The Tetradentate N₂O₂ Donor Set Upon deprotonation of the two phenolic hydroxyl (-OH) groups, the resulting salpn²⁻ anion acts as a powerful tetradentate chelating agent.[1] The four coordinating atoms—two imine nitrogens and two phenolate oxygens—form a stable, planar binding pocket that can readily accommodate a single metal ion.[3][4] This chelate effect, wherein a multidentate ligand binds to a central metal atom, results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands.

1.2. Chirality: The Key to Asymmetry A defining feature of the H₂salpn ligand is its inherent chirality, which originates from the stereocenter in the 1,2-diaminopropane backbone (CH₃C H(NH₂)CH₂NH₂).[5] This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The ability to synthesize enantiomerically pure (R,R)- or (S,S)-salpn ligands is of paramount importance for asymmetric catalysis.[7] When complexed with a metal, the chiral ligand creates a C₂-symmetric, asymmetric environment around the metallic center.[8] This chiral pocket dictates the trajectory of incoming substrates, enabling the catalyst to selectively produce one enantiomer of the product over the other. This principle is famously exploited in catalysts like Jacobsen's catalyst, which, while using a different diamine backbone, exemplifies the power of chiral salen-type ligands in enantioselective reactions.[9][10]

Caption: Molecular Structure of N,N'-Disalicylidene-1,2-diaminopropane (H₂salpn).

1.3. Conformational Flexibility The propylene bridge (-CH(CH₃)-CH₂-) provides the ligand with a degree of conformational flexibility. While coordination to a metal ion often imposes a relatively planar geometry on the N₂O₂ donor set, the ligand itself is not strictly rigid. This flexibility allows it to adapt to the preferred coordination geometries of different metal ions, which can range from square-planar to distorted tetrahedral.[11][12] This adaptability is a key reason for its ability to coordinate with a wide variety of metals.[2]

Part 2: Synthesis and Characterization

The structural integrity of H₂salpn is established through a straightforward synthesis followed by rigorous spectroscopic and analytical characterization. The choice of methodology is dictated by the need to confirm the formation of the imine bonds and verify the purity of the final product.

2.1. Synthesis: A Classic Condensation The synthesis of H₂salpn is a classic example of a Schiff base condensation reaction. It involves the reaction of two equivalents of salicylaldehyde with one equivalent of 1,2-diaminopropane, typically in a refluxing alcohol solvent like ethanol.[1][13] The reaction proceeds via nucleophilic attack of the primary amine groups of the diamine on the carbonyl carbons of the salicylaldehyde, followed by the elimination of water to form the two C=N imine bonds.

Caption: General workflow for the synthesis of the H₂salpn ligand.

Experimental Protocol: Synthesis of H₂salpn

Causality: This protocol is designed for high-yield synthesis and easy purification. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its sufficiently high boiling point for the reaction to proceed, while allowing the less soluble product to precipitate upon cooling, simplifying isolation.

-

Reactant Preparation : In a 100 mL round-bottom flask, dissolve salicylaldehyde (2.44 g, 20 mmol) in 30 mL of absolute ethanol.[13]

-

Amine Addition : In a separate beaker, dissolve 1,2-diaminopropane (0.74 g, 10 mmol) in 20 mL of absolute ethanol.[13]

-

Reaction : Add the 1,2-diaminopropane solution dropwise to the stirring salicylaldehyde solution at room temperature. A yellow precipitate typically forms almost immediately.[13]

-

Completion : Stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[13] Gentle heating or reflux can be employed if precipitation is slow.

-

Isolation : Cool the flask in an ice bath to maximize precipitation. Collect the yellow solid product by vacuum filtration.

-

Purification : Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying : Dry the purified N,N'-Disalicylidene-1,2-diaminopropane ligand under vacuum.

Self-Validation: The formation of a distinct yellow precipitate is a strong visual indicator of product formation. The purity can be initially assessed by the melting point and confirmed via spectroscopic methods. For chiral synthesis, enantiomerically pure (R)- or (S)-1,2-diaminopropane would be used as the starting material.[7]

2.2. Spectroscopic and Physical Characterization A combination of techniques is used to unequivocally confirm the identity and structure of the synthesized ligand.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [6][14] |

| Molecular Weight | 282.34 g/mol | [6][14] |

| Appearance | Light orange to yellow powder/crystal | [6][15] |

| Melting Point | 45 - 51 °C | [6][] |

| IUPAC Name | 2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | [14] |

| Key IR Absorptions (cm⁻¹) | ~1630 (C=N, imine), ~3000-3400 (O-H, broad) | [17] (by analogy) |

-

¹H NMR Spectroscopy : Confirms the molecular framework by showing characteristic signals for the aromatic protons (δ 6.8-7.5 ppm), the imine protons (-CH=N-, δ ~8.3 ppm), the propylene bridge protons (δ ~2.5-4.0 ppm), and the methyl group (doublet, δ ~1.3 ppm). The phenolic -OH protons often appear as a broad singlet at high chemical shift (δ > 10 ppm).[18]

-

Infrared (IR) Spectroscopy : Provides definitive evidence of the condensation reaction. The disappearance of the C=O stretch from salicylaldehyde (~1665 cm⁻¹) and the N-H stretches from the diamine (~3300-3400 cm⁻¹), coupled with the appearance of a strong C=N imine stretch (~1630 cm⁻¹), confirms the formation of the Schiff base.[17]

-

X-ray Crystallography : For metal complexes of salpn, single-crystal X-ray diffraction is the ultimate tool for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[11]

Part 3: Coordination Chemistry and Key Applications

The structure of the salpn ligand is intrinsically linked to its function. The pre-organized N₂O₂ donor set and inherent chirality are the foundations of its most significant applications.

3.1. Metal Complexation The deprotonated salpn²⁻ ligand readily chelates with a wide range of transition metals, including copper, nickel, manganese, and cobalt, to form highly stable complexes.[2][6] The metal ion sits within the N₂O₂ pocket, resulting in a structure that is resistant to hydrolysis.[4] The coordination geometry is typically square planar or distorted tetrahedral, depending on the electronic configuration of the metal ion.[11]

Sources

- 1. Salpn ligand - Wikipedia [en.wikipedia.org]

- 2. Salen ligand - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. N,N'-Disalicylidene-1,2-propanediamine | C17H18N2O2 | CID 7210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N,N'-Bis(salicylidene)-1,2-propanediamine | 94-91-7 | TCI AMERICA [tcichemicals.com]

- 17. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Metal Chelating Properties of N,N'-bis(salicylidene)propylenediamine (salpn)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Enduring Relevance of Schiff Base Ligands in Modern Coordination Chemistry

The field of coordination chemistry is foundational to numerous scientific disciplines, from catalysis to medicinal chemistry. Within this domain, Schiff base ligands, such as N,N'-bis(salicylidene)propylenediamine (salpn), represent a class of exceptionally versatile and readily accessible chelators. Their continued prevalence in research is a testament to their tunable nature and the stability of the metal complexes they form. This guide is intended to serve as a comprehensive technical resource, providing not only the theoretical underpinnings of salpn's chelating properties but also practical, field-tested methodologies for its synthesis, characterization, and application. The protocols and insights contained herein are designed to be self-validating, ensuring reproducibility and reliability in your experimental endeavors.

The Salpn Ligand: A Molecular Architecture for Metal Chelation

Salpn is a tetradentate Schiff base ligand, meaning it possesses four donor atoms that can coordinate with a central metal ion.[1][2][3] Its structure is derived from the condensation reaction of two equivalents of salicylaldehyde with one equivalent of 1,3-diaminopropane.[4] The resulting molecule features an N₂O₂ donor set, comprising two imine nitrogen atoms and two phenolate oxygen atoms, which creates a highly stable coordination environment for a variety of metal ions.[1][3]

The designation "salpn" is sometimes used for the structural isomer N,N′-bis(salicylidene)-1,2-propanediamine, which is derived from 1,2-diaminopropane.[4] For the purposes of this guide, we will focus on the ligand derived from 1,3-diaminopropane, which provides a more flexible six-membered chelate ring upon coordination. This flexibility allows for a greater diversity of coordination geometries compared to its five-membered ring analogue, salen.[1]

Diagram: Synthesis of the Salpn Ligand

Caption: The condensation reaction for the synthesis of the salpn ligand.

Synthesis and Characterization: From Precursors to Purified Ligand

The synthesis of salpn is a robust and high-yielding procedure, making it an accessible ligand for most chemistry laboratories. The causality behind the experimental choices is crucial for obtaining a high-purity product.

Experimental Protocol: Synthesis of Salpn

Objective: To synthesize high-purity N,N'-bis(salicylidene)-1,3-propanediamine.

Materials:

-

Salicylaldehyde (2 equivalents)

-

1,3-Diaminopropane (1 equivalent)

-

Absolute Ethanol

-

Standard reflux apparatus

-

Buchner funnel and vacuum flask

Methodology:

-

Reactant Dissolution: In a round-bottom flask, dissolve salicylaldehyde in absolute ethanol with stirring. The use of a moderate excess of solvent ensures complete dissolution and facilitates mixing.

-

Nucleophilic Addition: Slowly add 1,3-diaminopropane to the ethanolic solution of salicylaldehyde. This dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Condensation and Precipitation: Upon addition of the diamine, a yellow precipitate of the Schiff base will begin to form.

-

Reaction Completion: Heat the mixture to reflux for 2-3 hours. The elevated temperature drives the condensation reaction to completion by removing the water byproduct.

-

Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the yellow crystalline solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol. This step is essential to remove any unreacted salicylaldehyde or diamine, which are more soluble in cold ethanol than the salpn product.

-

Drying: Dry the purified product under vacuum or in a desiccator.

Characterization: A Self-Validating Approach

Confirming the identity and purity of the synthesized salpn is a critical step before its use in metal chelation studies. A multi-technique approach provides a self-validating system.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural elucidation | Characteristic peaks for aromatic, imine (-CH=N-), and propyl chain protons. |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for aromatic, imine, and aliphatic carbons. |

| FT-IR Spectroscopy | Functional group identification | Absence of C=O (aldehyde) and N-H (amine) stretches from starting materials. Presence of a strong C=N (imine) stretch around 1630 cm⁻¹. |

| Mass Spectrometry | Molecular weight verification | A molecular ion peak corresponding to the calculated mass of salpn (C₁₇H₁₈N₂O₂), which is 282.34 g/mol .[4] |

| Melting Point | Purity assessment | A sharp melting point consistent with literature values (approx. 51-53 °C).[5] |

The Chelation Process: Formation and Properties of Metal-Salpn Complexes

Salpn readily forms stable complexes with a wide array of transition metals, including but not limited to Cu(II), Ni(II), Co(II), Fe(II/III), and Mn(II/III).[4][6] The coordination process involves the deprotonation of the phenolic hydroxyl groups, resulting in the dianionic salpn²⁻ ligand binding to the metal center.[4]

Diagram: Metal-Salpn Complexation and Analysis Workflow

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Metal salen complex - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Salpn ligand - Wikipedia [en.wikipedia.org]

- 5. N,N -Bis(salicylidene)-1,3-propanediamine 99 120-70-7 [sigmaaldrich.com]

- 6. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Salpn Ligands in Coordination Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Salpn Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, compounds containing an imine or azomethine group (–C=N–), represent one of the most versatile classes of ligands in coordination chemistry.[1] Among these, tetradentate N₂O₂ donor ligands, such as those derived from salicylaldehyde, have garnered significant attention due to their ability to form stable complexes with a wide array of metal ions.[2] This guide focuses on a prominent member of this family: N,N'-bis(salicylidene)-1,3-propanediamine , commonly abbreviated as H₂salpn .

The H₂salpn proligand is synthesized through the condensation of salicylaldehyde and 1,3-diaminopropane.[3][4] Its structure provides a planar N₂O₂ coordination pocket that readily chelates to metal ions, forming stable Salpn metal complexes. These complexes are not merely structurally interesting; their rich electrochemical properties and diverse geometries make them highly valuable in fields ranging from asymmetric catalysis to materials science.[2][5] For professionals in drug development, Salpn metal complexes offer a compelling scaffold for designing therapeutic agents, including enzyme inhibitors and compounds that interact with nucleic acids.[6][7][8][9]

This guide provides a comprehensive overview of the synthesis and characterization of Salpn metal complexes, grounded in established scientific principles and field-proven methodologies. It is designed to serve as a practical resource, explaining not only the procedural steps but also the fundamental causality behind them.

Part I: Synthesis of Salpn Ligand and Metal Complexes

The creation of Salpn metal complexes is a two-stage process: first, the synthesis of the organic ligand itself, followed by its reaction with a suitable metal precursor.

Synthesis of the H₂salpn Proligand

The formation of the H₂salpn ligand is a classic Schiff base condensation reaction. This involves the nucleophilic attack of the primary amine groups of 1,3-diaminopropane on the carbonyl carbons of two equivalents of salicylaldehyde, followed by the elimination of water to form the characteristic imine bonds.

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in methanol or absolute ethanol.

-

Reaction Initiation: While stirring, add 1,3-diaminopropane (1.0 equivalent) dropwise to the salicylaldehyde solution. An immediate color change to bright yellow and a slight increase in temperature are typically observed.[3]

-

Reaction Completion: Continue stirring the solution at room temperature for 15-30 minutes. The solution may become cloudy as the product begins to precipitate.[3]

-

Crystallization: Place the reaction flask in an ice bath for 15-20 minutes to maximize the crystallization of the H₂salpn product.

-

Isolation and Purification: Collect the resulting yellow crystals via vacuum filtration. Wash the crystals thoroughly with two small portions of ice-cold methanol to remove any unreacted starting materials.

-

Drying: Dry the purified H₂salpn product under vacuum. The compound is stable and can be stored at room temperature.

Expertise & Experience: Causality Behind the Protocol

Solvent Choice: Methanol and ethanol are ideal solvents as they readily dissolve the reactants but are poor solvents for the H₂salpn product, facilitating its precipitation upon formation.

Dropwise Addition: The slow addition of the diamine helps to control the exothermicity of the reaction and prevents the formation of side products.

Ice Bath: Lowering the temperature significantly decreases the solubility of H₂salpn in the alcoholic solvent, leading to a higher recovery yield of the crystalline product.

Synthesis of Salpn Metal Complexes

The coordination of a metal ion to the H₂salpn ligand typically proceeds by reacting the proligand with a metal salt.[10] The choice of metal precursor (e.g., acetate, chloride, or acetylacetonate) can influence the reaction conditions and the final product's structure. Acetate salts are often preferred as the acetate anion can act as a base to deprotonate the phenolic hydroxyl groups of the ligand, facilitating coordination.[10][11]

-

Ligand Dissolution: Suspend or dissolve the synthesized H₂salpn (1.0 equivalent) in methanol in a round-bottom flask.

-

Metal Salt Addition: In a separate flask, dissolve the metal salt, such as Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 1.0 equivalent), in methanol. For some metals, slight heating may be required to achieve full dissolution.

-

Complexation Reaction: Add the metal salt solution to the H₂salpn suspension while stirring vigorously. A distinct color change should be observed as the complex forms (e.g., yellowish H₂salpn turning to a burgundy or green solution for Ni(II)).[12]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature. The resulting solid complex is collected by vacuum filtration, washed with cold methanol, and dried under vacuum.

Expertise & Experience: Causality Behind the Protocol

Metal Precursor: Metal acetates are advantageous because the acetate byproduct, acetic acid, is volatile and easily removed. Using metal halides (e.g., MCl₂) might require the addition of a non-nucleophilic base to neutralize the HCl formed during the reaction.[10]

Refluxing: Providing thermal energy ensures the deprotonation of the ligand's phenolic groups and overcomes the activation energy for the formation of the stable, chelated metal complex.

Molar Ratios: While a 1:1 metal-to-ligand ratio is common for forming simple [M(salpn)] complexes, altering this ratio can lead to the formation of unique multinuclear structures, such as the [Ni₃(salpn)₂] complex.[12][13]

Part II: Characterization Techniques

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Spectroscopic Methods

FT-IR spectroscopy is a powerful first-line technique to verify the coordination of the metal to the Salpn ligand. The analysis focuses on the disappearance of ligand bands and the appearance of new bands associated with the complex.

-

Principle: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies.

-

Key Evidence of Complexation:

-

Disappearance of ν(O-H): The broad absorption band for the phenolic hydroxyl group (ν(O-H)) in the free H₂salpn ligand, typically found around 3400-3000 cm⁻¹, disappears completely upon deprotonation and coordination to the metal ion.[3]

-

Shift of ν(C=N): The strong imine stretching vibration (ν(C=N)) in the free ligand (approx. 1636-1611 cm⁻¹) shifts to a lower frequency (wavenumber) in the complex.[3][14] This shift is a direct consequence of the donation of electron density from the imine nitrogen to the metal center, which weakens the C=N double bond.

-

Appearance of ν(M-O) and ν(M-N): New, weaker absorption bands appear in the far-infrared region (typically 600-400 cm⁻¹). These bands correspond to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination.[15][16]

-

| Vibrational Mode | Typical Frequency in H₂salpn (cm⁻¹) | Typical Frequency in [M(salpn)] (cm⁻¹) | Interpretation |

| ν(O-H) | ~3490 (broad) | Absent | Deprotonation of phenolic -OH |

| ν(C=N) (Imine) | ~1636 | ~1600-1620 (Shifted) | Coordination of imine nitrogen |

| ν(C-O) (Phenolic) | ~1280 | ~1300-1330 (Shifted) | Coordination of phenolic oxygen |

| ν(M-O) / ν(M-N) | Absent | ~400-600 | Formation of new metal-ligand bonds |

| Table 1: Characteristic FT-IR Frequencies for H₂salpn and its Metal Complexes.[3][17][18][19] |

UV-Vis spectroscopy provides valuable information about the electronic structure of the Salpn complexes and can offer insights into the coordination geometry of the metal center.

-

Principle: This method measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum reveals the electronic transitions within the molecule.

-

Spectral Features:

-